(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine

Description

IUPAC Nomenclature

The compound is formally named [5-(furan-2-yl)-2-methylpyrazol-3-yl]methanamine . This designation reflects the pyrazole ring’s substitution pattern:

- Position 2 : Methyl group

- Position 3 : Methanamine substituent

- Position 5 : Furan-2-yl group

Synonyms and Identifiers

| Identifier | Details |

|---|---|

| CAS Number | 1365938-03-9 |

| PubChem CID | 84761549 |

| SMILES | CN1C(=CC(=N1)C2=CC=CO2)CN |

| InChIKey | FTWARMYYRVTKOJ-UHFFFAOYSA-N |

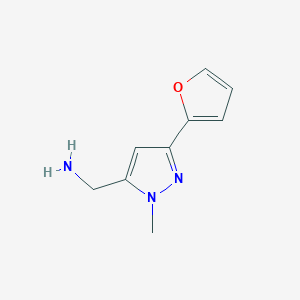

Structural Depiction

The compound’s 2D structure features a pyrazole ring with adjacent nitrogen atoms. The furan substituent at position 5 introduces aromaticity through conjugation, while the methanamine group at position 3 provides a primary amine for further functionalization.

Structural Classification and Related Compounds

Core Structural Features

- Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributing to stability and reactivity.

- Furan Substituent : An electron-rich, oxygen-containing heterocycle enhancing aromaticity and π-electron density.

- Methanamine Side Chain : A primary amine enabling nucleophilic reactions and hydrogen bonding.

Analogous Compounds

These analogs highlight the compound’s unique combination of functional groups, distinguishing it from other pyrazole derivatives.

Historical Context in Heterocyclic Chemistry Research

Pyrazole Chemistry

Pyrazoles were first synthesized by Hans von Pechmann in 1898 using acetylene and diazomethane. Their versatility in drug discovery and material science has driven ongoing research, with over 40 pyrazole-containing drugs approved by the FDA.

Furan Derivatives

Furan, a five-membered oxygen heterocycle, was historically derived from biomass (e.g., pine wood). Its aromaticity and electron-rich nature make it a valuable component in polymers and pharmaceuticals, though direct medical use is limited due to toxicity.

Combined Pyrazole-Furan Systems

Modern synthetic chemistry emphasizes hybrid heterocycles to optimize electronic and steric properties. The integration of pyrazole and furan in this compound aligns with trends in designing multifunctional intermediates for drug synthesis and materials science.

Significance in Medicinal Chemistry and Material Science

Medicinal Chemistry Applications

Pyrazole derivatives are pivotal in drug design due to their ability to modulate kinase activity, act as antimicrobial agents, and enhance metabolic stability. While this compound itself is not a marketed drug, its methanamine group facilitates:

- Amide Bond Formation : Linking to carboxylic acid derivatives for prodrug synthesis.

- Salt Formation : Enhancing solubility via protonation of the amine.

Furan’s electron-rich nature may enable π-π interactions with biological targets, a strategy employed in kinase inhibitors like pirtobrutinib .

Material Science Applications

Pyrazole-furan copolymers exhibit aggregation-induced emission enhancement (AIEE) , a property leveraged in sensing applications.

Properties

IUPAC Name |

[5-(furan-2-yl)-2-methylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12-7(6-10)5-8(11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWARMYYRVTKOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation with Furan Substitution

A common approach to synthesize 3-(furan-2-yl)-1-methyl-1H-pyrazole derivatives is the condensation of hydrazine derivatives with β-dicarbonyl compounds bearing a furan substituent.

Step 1: Synthesis of β-diketone or β-ketoester intermediate bearing furan

For example, ethyl 4-(furan-2-yl)-3-oxobutanoate can be prepared by acylation methods or via Knoevenagel condensation involving furan-2-carbaldehyde and suitable malonate esters.Step 2: Cyclization with methylhydrazine

The β-diketone intermediate is reacted with methylhydrazine, which provides the N-methyl substitution on the pyrazole ring. This cyclization proceeds under reflux in ethanol or another suitable solvent, yielding 3-(furan-2-yl)-1-methyl-1H-pyrazole.

Introduction of the Methanamine Group at the 5-Position

The methanamine substituent at the 5-position can be introduced via:

Halogenation at the 5-position followed by nucleophilic substitution:

The pyrazole ring can be selectively halogenated (e.g., bromination) at the 5-position. Subsequent nucleophilic substitution with ammonia or an amine source leads to the methanamine derivative.Direct formylation and reductive amination:

Alternatively, the 5-position can be formylated using Vilsmeier-Haack or similar formylation reagents to yield a 5-formyl pyrazole intermediate. This intermediate undergoes reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride to afford the methanamine functionality.

Protection and Deprotection Strategies

Protecting groups may be used during synthesis to avoid side reactions, especially on the amine functionality. Common protecting groups include carbamates such as 9-fluorenylmethyl carbamate.

Deprotection is carried out using standard methods, for example, acidic cleavage with trifluoroacetic acid or catalytic hydrogenation depending on the protecting group.

Example Synthetic Procedure (Hypothetical Based on Literature Analogues)

| Step | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Ethyl acetoacetate + furan-2-carbaldehyde, base catalysis | β-ketoester intermediate | Formation of furan-substituted β-ketoester |

| 2 | Reaction with methylhydrazine in ethanol, reflux | 3-(furan-2-yl)-1-methyl-1H-pyrazole | Cyclization to pyrazole ring |

| 3 | Bromination at 5-position using N-bromosuccinimide (NBS) | 5-bromo-3-(furan-2-yl)-1-methyl-1H-pyrazole | Selective halogenation |

| 4 | Nucleophilic substitution with ammonia or ammonium salt | (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine | Introduction of methanamine group |

| 5 | Purification by recrystallization or chromatography | Pure target compound | Final product isolation |

Research Findings and Analytical Data

- Molecular formula: C9H11N3O

- Molecular weight: 177.20 g/mol

- Purity assessed by HPLC using Gemini C18 column, flow rate 1.0 mL/min, run time approx. 65 minutes.

- Structural confirmation by NMR, MS, and IR spectroscopy consistent with the expected substitution pattern.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Solvent for cyclization | Ethanol or methanol | Reflux conditions |

| Methylhydrazine source | Commercial reagent | Provides N-methyl substitution |

| Halogenation reagent | NBS or similar | Selective for 5-position |

| Amination reagent | Ammonia or ammonium salts | Nucleophilic substitution or reductive amination |

| Reducing agent (if reductive amination) | Sodium cyanoborohydride or sodium triacetoxyborohydride | Mild reducing conditions |

| Protecting groups | Carbamates (optional) | Used to protect amine functionalities |

| Deprotection | Acidic cleavage or catalytic hydrogenation | Standard organic synthesis methods |

Chemical Reactions Analysis

Types of Reactions

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) in ethanol is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include furan-2,5-dione derivatives, dihydrofuran derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research has indicated that compounds containing pyrazole rings exhibit anticancer properties. The presence of the furan moiety may enhance these effects by improving solubility and bioavailability. Studies have shown that related compounds can inhibit tumor growth in various cancer models .

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its structural components may interact with bacterial cell membranes or interfere with metabolic pathways, leading to bactericidal effects .

- Anti-inflammatory Effects : Some derivatives of pyrazole compounds have been investigated for their anti-inflammatory properties. The ability of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine to modulate inflammatory pathways could be a promising area for further research .

Material Science Applications

- Organic Electronics : The unique electronic properties of furan and pyrazole derivatives make them suitable for applications in organic semiconductors. Their ability to form charge-transfer complexes can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it valuable for advanced material applications .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored a series of pyrazole derivatives, including (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine, demonstrating significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

In a study featured in Pharmaceutical Biology, researchers evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine exhibited notable activity against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 3: Organic Electronics Development

Recent advancements in organic electronics highlighted the use of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine in fabricating high-performance OLEDs. The compound's favorable charge transport properties contributed to increased device efficiency and stability, as reported in Advanced Functional Materials .

Mechanism of Action

The mechanism of action of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

1-(Furan-2-yl)-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanamine (CAS 1856040-92-0)

- Structure : Features a furan-2-ylmethyl group linked to the methanamine via an additional methylene bridge.

- Molecular formula : C₁₀H₁₃N₃O (MW: 191.23 g/mol).

[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS 1823875-42-8)

- Structure : Substituted with a trifluoromethyl (CF₃) group at position 3.

- Molecular formula : C₆H₈F₃N₃ (MW: 179.14 g/mol).

- Key difference : The electron-withdrawing CF₃ group enhances metabolic stability but reduces basicity of the amine compared to the furan-substituted analogue .

(3-Ethyl-5-methoxy-1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1432681-34-9)

Heterocyclic Modifications

(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine (CAS 1376514-14-5)

- Structure : Replaces the pyrazole with a 1,2,4-triazole ring fused to a furan and methoxyphenyl group.

- Molecular formula : C₁₃H₁₀F₂N₄O₃ (MW: 308.25 g/mol).

[5-(1-Methyl-1H-pyrazol-5-yl)-1-(thiolan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine

Pharmacological and Physicochemical Properties

*Calculated using fragment-based methods.

Biological Activity

(3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is a heterocyclic compound notable for its potential biological activities, including interactions with various enzymes and cellular pathways. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes both furan and pyrazole rings. Its molecular formula is with a molecular weight of 177.21 g/mol. The IUPAC name is (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine, and its CAS number is 1365938-03-9 .

Target Enzymes

The primary target of (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine is Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various substances in the body and is involved in drug metabolism.

Cellular Interactions

The compound has been shown to influence several cellular signaling pathways, leading to alterations in gene expression and metabolic processes. Its interaction with cytochrome P450 enzymes suggests a significant role in pharmacokinetics and potential drug-drug interactions.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of compounds related to (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine against various cancer cell lines. For instance, derivatives have shown promising results against hematologic tumor cell lines such as HEL (acute erythroid leukemia) and K562 (chronic myeloid leukemia). Some derivatives exhibited IC50 values as low as 1.00 μM, indicating strong cytotoxic effects while maintaining selectivity against normal cells .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 4g | HEL | 1.00 | >25 |

| 10h | MCF7 | 0.59 | - |

| 14g | MCF7 | 0.93 | - |

Antimicrobial Properties

There is growing interest in the antimicrobial potential of this compound class. Preliminary data suggest that certain derivatives may exhibit significant antibacterial and antifungal activities, making them candidates for further exploration in drug development .

Synthesis and Evaluation

A study conducted on new dihydro-pyrazolo derivatives demonstrated that modifications to the furan and pyrazole components significantly impacted their biological activity. For instance, introducing fluorinated groups enhanced resistance to metabolic degradation, thereby increasing the compounds' efficacy against cancer cell lines .

In another study, the synthesis of various substituted phenylaminopyrazoles revealed that specific substitutions enhanced cytotoxic activity against human breast cancer cell lines (MCF7) compared to non-substituted analogs. The presence of methoxy groups at specific positions was correlated with increased antiproliferative effects .

Q & A

Basic: What are the common synthetic routes for preparing (3-(furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with substituted propenones or α,β-unsaturated ketones. For example, acylation of pyrazolone intermediates followed by functionalization with furan groups is a common approach. Key steps include:

- Step 1 : Condensation of hydrazine with a β-keto ester or ketone to form the pyrazole core .

- Step 2 : Introduction of the furan-2-yl group via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution .

- Step 3 : Reductive amination or direct substitution to install the methanamine group at the pyrazole C5 position .

Characterization often involves NMR, IR, and mass spectrometry to confirm regioselectivity and purity .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Optimization strategies include:

- Temperature Control : Low-temperature lithiation (e.g., using n-BuLi at −78°C) to minimize side reactions during furan substitution .

- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in furan functionalization .

- Workup Procedures : Acidic or basic extraction to isolate intermediates, as demonstrated in similar pyrazole derivatives .

Yields >70% are achievable when using anhydrous solvents (THF, MeOH) and controlled stoichiometry of reagents .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirms substitution patterns on the pyrazole and furan rings. For example, the methyl group at N1 appears as a singlet (~δ 3.8 ppm), while furan protons show distinct coupling (J = 1.5–3.0 Hz) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the methanamine moiety .

- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹) and C=N/C–O bonds in the pyrazole-furan system .

Advanced: How can crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Regiochemistry : Distinguishes between C3 and C5 substitution on the pyrazole ring.

- Conformational Flexibility : The dihedral angle between furan and pyrazole rings impacts π-π stacking and solubility .

For example, in related compounds, the furan ring adopts a near-planar orientation relative to pyrazole, stabilizing intermolecular interactions .

Basic: What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .

- Ventilation : Work in a fume hood to avoid inhalation of fine powders .

- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed hazardous waste services .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

- Bioaccumulation Studies : Use log P (octanol-water partition coefficient) predictions to estimate environmental persistence.

- In Silico Models : Tools like EPI Suite or TEST provide preliminary ecotoxicity profiles based on structural analogs .

- Microtox Assays : Screen for acute toxicity using Vibrio fischeri luminescence inhibition as a proxy .

Basic: What pharmacological activities have been reported for structurally similar pyrazole derivatives?

- Analgesic/Anti-inflammatory : Pyrazoles with aryl substituents show COX-2 inhibition via hydrophobic interactions with the active site .

- Antibacterial : Electron-withdrawing groups (e.g., Cl, CF₃) enhance activity against Gram-positive bacteria .

- Anticancer : Methanamine derivatives exhibit kinase inhibition by chelating ATP-binding domains .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

- Substituent Effects : Electron-donating groups (e.g., –OCH₃) on the furan ring increase metabolic stability .

- Steric Modifications : Bulkier substituents at C3 (furan) reduce off-target interactions in kinase assays .

- Amine Functionalization : Converting the methanamine to a urea or sulfonamide enhances solubility and target affinity .

Basic: What are the stability considerations for storing this compound?

- Light Sensitivity : Store in amber glass vials to prevent photodegradation of the furan ring .

- Moisture Control : Use desiccants to avoid hydrolysis of the amine group .

- Temperature : Long-term storage at −20°C minimizes thermal decomposition .

Advanced: How can researchers mitigate experimental variability in bioactivity studies?

- Sample Purity : Use HPLC (C18 columns, acetonitrile/water gradient) to ensure >95% purity before assays .

- Positive Controls : Include reference compounds (e.g., indomethacin for COX inhibition) to validate assay conditions .

- Replication : Perform triplicate measurements to account for matrix effects in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.